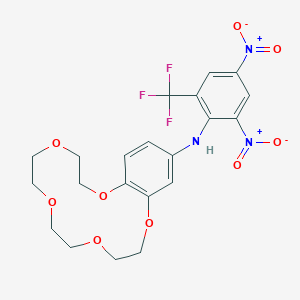

4'-(2'',4''-Dinitro-6''-trifluoromethylphenyl)-aminobenzo-15-crown-5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-(2'',4''-Dinitro-6''-trifluoromethylphenyl)-aminobenzo-15-crown-5 is a useful research compound. Its molecular formula is C21H22F3N3O9 and its molecular weight is 517.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4'-(2'',4''-Dinitro-6''-trifluoromethylphenyl)-aminobenzo-15-crown-5 is a member of the crown ether family, which are known for their ability to selectively bind cations and anions. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly in drug delivery systems and ion transport mechanisms.

- Molecular Formula : C21H22F3N3O

- Molecular Weight : 517.42 g/mol

- CAS Number : 78857-86-0

- Melting Point : 171°C

These properties indicate a complex structure that may influence its biological activity, particularly its interactions with biological membranes and cellular components.

Crown ethers like this compound typically function through the formation of complexes with metal ions and other substrates. The presence of dinitro and trifluoromethyl groups enhances the electron-withdrawing capacity, potentially increasing the binding affinity for cations. This can lead to altered ion transport across cell membranes, which is crucial in various physiological processes.

Ion Transport Mechanisms

Research indicates that compounds in the crown ether class can facilitate ion transport across lipid bilayers. For instance, studies have shown that certain crown ethers can enhance the transport of chloride and sulfate ions, suggesting potential applications in treating channelopathies—disorders caused by dysfunctional ion channels .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of aminobenzo-crown ethers exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death. The specific role of the dinitro and trifluoromethyl substituents in enhancing this activity remains an area for further exploration.

Case Study 1: Ion Pair Receptor Development

A study utilized a similar crown ether framework to develop receptors capable of binding anions effectively. The incorporation of various substituents allowed for enhanced selectivity and efficiency in ion pair extraction from aqueous solutions . This approach highlights the potential for using this compound in designing new therapeutic agents that modulate ion concentrations in biological systems.

Case Study 2: Membrane Interaction Studies

Dynamic hybrid materials incorporating ureido benzo-crown ethers have been shown to facilitate efficient ion translocation events in lipid bilayers . These findings suggest that this compound could similarly be employed to create advanced drug delivery systems that leverage its ion transport capabilities.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C21H22F3N3O |

| Molecular Weight | 517.42 g/mol |

| Melting Point | 171°C |

| CAS Number | 78857-86-0 |

| Biological Activity | Antimicrobial, Ion Transport |

特性

IUPAC Name |

N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O9/c22-21(23,24)16-12-15(26(28)29)13-17(27(30)31)20(16)25-14-1-2-18-19(11-14)36-10-8-34-6-4-32-3-5-33-7-9-35-18/h1-2,11-13,25H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVAAIIDTQAOHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)OCCOCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371864 |

Source

|

| Record name | SBB017848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78857-86-0 |

Source

|

| Record name | SBB017848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of 6TF contribute to its selectivity for potassium ions?

A1: 6TF is a chromogenic crown ether specifically designed for potassium extraction. [] Its structure features a crown ether ring, 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine, which acts as a selective host for potassium ions due to its size and the arrangement of oxygen atoms. The attached chromogenic group, N-[2,4-dinitro-6-(trifluoromethyl)phenyl], allows for spectrophotometric determination of potassium based on the changes in absorbance upon complexation. [] The trifluoromethyl substituent on this group further enhances the extraction efficiency of 6TF compared to other similar compounds. []

Q2: What are the analytical applications of 6TF in determining potassium concentrations?

A2: 6TF exhibits a significant change in its maximum absorbance wavelength (λmax) and molar absorptivity when complexed with potassium ions. [] This property makes it valuable for spectrophotometric determination of potassium. Researchers have demonstrated its ability to extract and quantify potassium concentrations ranging from 5 to 700 parts per million (ppm), even in the presence of high sodium ion concentrations (up to 3000 ppm). [] This selectivity for potassium makes 6TF a promising analytical tool for various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。